1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a dioxin moiety
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . These steps are optimized to minimize side reactions and maximize yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares the dioxin moiety but lacks the cyclopropane ring.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Another related compound with a boronic acid group instead of a carbonitrile group
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-12(3-4-12)9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQTUHQDKNJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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